molecular formula C8H14N2O2 B1317114 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 84243-25-4

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B1317114
CAS No.: 84243-25-4
M. Wt: 170.21 g/mol
InChI Key: UZILMRSSGKFWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a heterocyclic compound characterized by a spiro structure that includes an oxygen atom and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro structure . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to the presence of an oxygen atom in its spiro structure, which can influence its reactivity and interaction with biological targets.

Biological Activity

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a heterocyclic compound characterized by its unique spirocyclic structure that includes both nitrogen and oxygen atoms. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly sigma receptors and mu-opioid receptors, which are crucial for pain management and mood regulation.

The molecular formula of this compound is C8H14N2OC_8H_{14}N_2O with a molecular weight of approximately 158.21 g/mol. Its structure features a carbonyl group that enhances its chemical reactivity and potential pharmacological properties.

The biological activity of this compound primarily involves its binding to sigma and mu-opioid receptors. These interactions can modulate neurochemical pathways associated with pain perception and mood disorders. The compound's mechanism of action is still under investigation, but preliminary studies suggest that it may also act as a soluble epoxide hydrolase (sEH) inhibitor, which has implications for treating chronic kidney diseases .

Pharmacological Studies

Research indicates that derivatives of this compound exhibit significant pharmacological activities:

  • Pain Management : Compounds derived from this structure have shown dual activity towards sigma receptors and mu-opioid receptors, suggesting potential applications in analgesics.
  • Chronic Kidney Disease : One study identified trisubstituted ureas based on this compound as potent sEH inhibitors, demonstrating efficacy in lowering serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis .
  • Antimicrobial Properties : The compound is also being investigated for its antimicrobial and antiviral activities, indicating a broader spectrum of biological effects.

Comparative Analysis

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-oneBenzyl group substitutionEnhanced lipophilicity and potential CNS activity
2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-oneMethyl substitutionVariations in receptor binding profiles
4-Aryl derivativesAryl substitutionsDiverse pharmacological activities targeting multiple receptors

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Pain Relief : A clinical trial evaluated the efficacy of a derivative in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, supporting its role in pain management.
  • Kidney Disease Model : In a rat model for chronic kidney disease, administration of the compound led to marked improvements in renal function markers, demonstrating its potential as an orally active therapeutic agent for renal disorders .

Future Directions

Research on this compound is ongoing, with future studies focusing on:

  • Elucidating the precise molecular pathways involved in its biological activity.
  • Exploring structural modifications to enhance receptor selectivity and potency.
  • Investigating additional therapeutic applications beyond pain management and kidney disease.

Properties

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZILMRSSGKFWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516728
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84243-25-4
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84243-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 399 (316.1 mg, 1214 μmol) in ethanol (15 mL) was added palladium hydroxide, 20 wt % pd (dry basis) on carbon, wet (300 mg, 427 μmol). After hydrogenating the reaction mixture at 50 psi for 6 days, the mixture was filtered thru a plug of celite and concentrated in vacuo to give compound 400 (287.0 mg). LCMS-ESI (POS), M/Z, M+1: Found 171.1, Calculated 171.1.
Quantity
316.1 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 2
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 3
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 4
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 5
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 6
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Customer
Q & A

Q1: What is the primary mechanism of action for the antihypertensive effects observed with 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?

A2: While further research is needed to fully elucidate the mechanism, pharmacological evaluation suggests that 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one primarily exerts its antihypertensive effects through peripheral alpha 1-adrenoceptor blockade []. This mechanism is supported by the observation that ring-opened analogues of this compound, possessing similar functionalities but lacking the spirocyclic structure, exhibit significantly reduced antihypertensive activity []. This highlights the importance of the intact spirocyclic system for potent interaction with the presumed alpha 1-adrenoceptor target.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.